3-Fluoro-3-phenylbutan-1-ol
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Overview
Description
3-Fluoro-3-phenylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorine atom and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-phenylbutan-1-ol typically involves the fluorination of 3-phenylbutan-1-ol. . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Mechanochemical methods, which involve the use of mechanical forces to drive chemical reactions, are also gaining popularity due to their eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 3-fluoro-3-phenylbutan-2-one.
Reduction: Formation of 3-fluoro-3-phenylbutan-1-amine.
Substitution: Formation of 3-iodo-3-phenylbutan-1-ol.
Scientific Research Applications
3-Fluoro-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenylbutan-1-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity and protein function, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbutan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-3-phenylpropan-1-ol: Similar structure but with a shorter carbon chain.
3-Fluoro-3-phenylpentan-1-ol: Similar structure but with a longer carbon chain.
Uniqueness
The presence of the fluorine atom in 3-Fluoro-3-phenylbutan-1-ol imparts unique properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H13FO |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-fluoro-3-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
InChI Key |
HMLHDCWZGGFQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C1=CC=CC=C1)F |
Origin of Product |
United States |
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